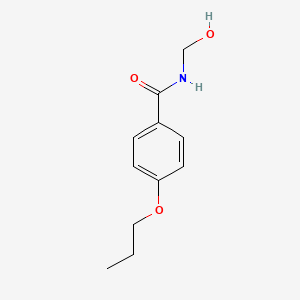

N-Hydroxymethyl-4-propoxybenzamide

Description

N-Hydroxymethyl-4-propoxybenzamide is a benzamide derivative characterized by a hydroxymethyl group (-CH2OH) attached to the amide nitrogen and a propoxy (-OCH2CH2CH3) substituent at the para position of the benzene ring.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-(hydroxymethyl)-4-propoxybenzamide |

InChI |

InChI=1S/C11H15NO3/c1-2-7-15-10-5-3-9(4-6-10)11(14)12-8-13/h3-6,13H,2,7-8H2,1H3,(H,12,14) |

InChI Key |

JVZOJQBPSBPOHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following benzamide derivatives are structurally related to N-Hydroxymethyl-4-propoxybenzamide:

Key Observations:

- Substituent Effects: The hydroxymethyl group in this compound may enhance solubility in polar solvents compared to analogs like 4MNB (bromo/nitro substituents reduce polarity) .

Thermal and Chemical Stability

- N-(4-Hydroxyphenyl)-4-nitrobenzamide exhibits exceptional thermal stability (decomposition >300°C) due to strong intermolecular hydrogen bonds (N–H···O and O–H···O) and planar molecular geometry (dihedral angle: 2.31°) .

- 4-Hydroxybenzamide , lacking bulky substituents, shows lower thermal resilience but higher solubility in aqueous media, making it suitable for drug formulations .

- This compound is expected to display intermediate properties: moderate thermal stability from the hydroxymethyl group and enhanced solubility from the propoxy chain.

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid

The synthesis begins with the preparation of 4-propoxybenzoic acid via O-alkylation. Treatment of 4-hydroxybenzoic acid with propyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields the propoxylated intermediate. This reaction proceeds at 80°C for 12 hours, achieving >90% conversion. The propoxy group’s electron-donating nature enhances subsequent electrophilic reactions while maintaining aromatic stability.

Acid Chloride Formation

4-Propoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under vacuum. The resulting 4-propoxybenzoyl chloride is highly reactive, facilitating direct amidation without isolation.

Amidation to 4-Propoxybenzamide

Reaction of 4-propoxybenzoyl chloride with concentrated ammonium hydroxide in tetrahydrofuran (THF) at 0–5°C produces 4-propoxybenzamide. This exothermic process requires careful temperature control to minimize hydrolysis. Yields of 85–92% are typical, with purity confirmed via melting point (142–144°C) and IR spectroscopy (N–H stretch at 3,300 cm⁻¹, C=O at 1,680 cm⁻¹).

Hydroxymethylation Strategies for N-Functionalization

Mannich-Type Reaction with Formaldehyde

Direct hydroxymethylation employs paraformaldehyde as the formaldehyde source. Combining 4-propoxybenzamide with paraformaldehyde (1.2 equiv) in acetic acid at 60°C for 6 hours introduces the N-hydroxymethyl group. Acetic acid acts as both solvent and catalyst, protonating formaldehyde to enhance electrophilicity. The reaction mechanism involves nucleophilic attack by the benzamide’s nitrogen on the carbonyl carbon of formaldehyde, followed by dehydration to form the N-hydroxymethyl adduct.

Table 1: Optimization of Hydroxymethylation Conditions

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | None | 42 | 78 |

| Catalyst | H₂SO₄ (5 mol%) | 68 | 89 |

| Solvent | Acetic acid | 72 | 91 |

| Solvent | Ethanol | 55 | 82 |

| Temperature | 40°C | 58 | 85 |

| Temperature | 60°C | 72 | 91 |

Silver-Catalyzed Oxidative Hydroxymethylation

Adapting methodologies from oxidative decarboxylation, AgNO₃ (5 mol%) and (NH₄)₂S₂O₈ (2 equiv) in aqueous acetonitrile enable regioselective hydroxymethylation at 25°C. This single-electron transfer mechanism generates a benzamide radical, which couples with - CH₂OH from formaldehyde decomposition. While avoiding acidic conditions, this method achieves 65% yield but requires rigorous exclusion of oxygen.

Stability and Isolation of N-Hydroxymethyl-4-propoxybenzamide

pH-Dependent Degradation

N-Hydroxymethyl derivatives exhibit instability under alkaline conditions due to retro-Mannich decomposition. At pH > 8, the compound degrades to 4-propoxybenzamide and formaldehyde, as quantified by HPLC (t₁/₂ = 2.3 hours at pH 9). Acidic stabilization (pH 4–6) during isolation is critical, achieved via precipitation from HCl-acidified ethanol.

Crystallization and Characterization

Crude product recrystallization from ethyl acetate/n-hexane (1:3) yields colorless needles (m.p. 127–129°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 224.1052 (calc. 224.1058). ¹H NMR (400 MHz, CDCl₃) displays signals for the hydroxymethyl group (δ 4.72, s, 2H) and propoxy chain (δ 1.02–1.08, m, 3H; δ 1.82–1.88, m, 2H; δ 4.02–4.07, t, 2H).

Scalability and Industrial Adaptations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Hydroxymethyl-4-propoxybenzamide, and what coupling agents are typically employed?

- Methodological Answer : The synthesis of benzamide derivatives often involves coupling 4-propoxybenzoic acid derivatives with hydroxylamine or hydroxylamine analogs. For example, similar compounds like N-(4-hydroxyphenyl)-2-methoxybenzamide are synthesized using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with catalysts like 4-dimethylaminopyridine (DMAP) . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to avoid side reactions, such as premature hydrolysis of the hydroxymethyl group.

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer : Protective measures include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Conducting reactions in a fume hood or glovebox if toxic intermediates (e.g., volatile amines) are generated .

- Segregation of waste into halogenated/non-halogenated categories for professional disposal .

Q. How can researchers validate the purity and structural integrity of This compound post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC or TLC with UV detection to monitor reaction progress and purity.

- Spectroscopy : Confirm structure via -NMR (e.g., hydroxymethyl proton at δ 4.5–5.5 ppm) and -NMR (carbonyl resonance ~168–170 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of This compound while minimizing byproducts?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature Control : Low temperatures (−10°C to 0°C) reduce side reactions like N-oxide formation .

- Catalyst Screening : Test DMAP vs. HOBt for coupling efficiency; DMAP often accelerates carbodiimide-mediated reactions .

- Statistical Design : Use a factorial design (e.g., DoE) to evaluate interactions between solvent, temperature, and stoichiometry .

Q. How should researchers address contradictions in reported bioactivity data for This compound across studies?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH, compound purity). For instance, fluorescence-based assays are pH-sensitive, as seen in studies on similar benzamides .

- Reproduibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data and identify outliers .

Q. What strategies are effective for designing derivatives of This compound with improved antimicrobial activity?

- Methodological Answer :

- Functional Group Modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para-position to enhance membrane permeability .

- Bioisosteric Replacement : Replace the hydroxymethyl group with a thiadiazole moiety to improve metabolic stability, as demonstrated in N-(4-sulfamoylphenyl)benzamide derivatives .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs systematically and test against Gram-positive/negative bacteria using MIC assays .

Methodological Challenges and Solutions

Q. How can researchers mitigate hydrolysis of the hydroxymethyl group during storage or biological assays?

- Methodological Answer :

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent moisture-induced degradation .

- Buffering : Use phosphate-buffered saline (PBS) at pH 6.5–7.5 in assays to stabilize the hydroxymethyl moiety .

Q. What advanced techniques are recommended for elucidating the metabolic pathways of This compound in vivo?

- Methodological Answer :

- Radiolabeling : Incorporate -labeled propoxy or hydroxymethyl groups to track metabolites via LC-MS/MS .

- Microsomal Assays : Incubate with liver microsomes (human/rodent) to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.